molecular formula C24H25ClN6O2 B2828213 8-(4-benzylpiperazin-1-yl)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 898464-16-9

8-(4-benzylpiperazin-1-yl)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2828213
CAS RN: 898464-16-9
M. Wt: 464.95
InChI Key: ALARQBBYCNWXKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-benzylpiperazin-1-yl)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H25ClN6O2 and its molecular weight is 464.95. The purity is usually 95%.
BenchChem offers high-quality 8-(4-benzylpiperazin-1-yl)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-benzylpiperazin-1-yl)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Toxicity

Research on compounds structurally related to 8-(4-benzylpiperazin-1-yl)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, such as benzylpiperazine (BZP), has shown that these substances have significant pharmacokinetic variability and potential for toxicity. Studies have documented the pharmacokinetics of BZP in humans, revealing that it can be detected in plasma for up to 30 hours following oral administration. The elimination half-life for BZP was found to be approximately 5.5 hours, with a clearance rate of 99L/h, indicating rapid metabolism and elimination from the body (Antia et al., 2009).

Potential for Radioimmunotherapy in Cancer Treatment

Another avenue of research related to compounds structurally akin to the specified chemical involves the use of benzyl isothiocyanate derivatives in radioimmunotherapy for cancer treatment. One study explored the use of BrE-3, a monoclonal antibody labeled with indium-111 and yttrium-90, for targeting breast cancer tissue. This research demonstrated minimal toxicity and suggested a potentially useful therapeutic index for treating metastatic breast cancer, indicating that similar compounds might have applications in targeted cancer therapies (Denardo et al., 1997).

Interaction with the Serotonergic System

Compounds like m-chlorophenylpiperazine (mCPP), which share structural characteristics with the compound , have been used extensively in psychiatric research to explore the serotonergic system's role in mood and anxiety disorders. mCPP has been observed to cause significant increases in cortisol and prolactin levels in humans, indicative of its interaction with serotonin receptors. This interaction suggests a potential research application for compounds with a similar structure in understanding the neurobiological mechanisms underlying psychiatric conditions (Gijsman et al., 1998).

Serotonin Receptor Hypersensitivity in Panic Disorder

Research utilizing compounds like mCPP has indicated a hypersensitive postsynaptic serotonin receptor system in some patients with panic disorder. In a study, immediate placebo-corrected behavioral responses to mCPP in patients with panic disorder versus control groups showed that patients with panic disorder became more anxious and were more likely to experience panic attacks. This finding underscores the potential for utilizing structurally related compounds in researching the pathophysiology of panic disorder and other anxiety-related conditions (Kahn et al., 1988).

properties

IUPAC Name

8-(4-benzylpiperazin-1-yl)-7-[(4-chlorophenyl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN6O2/c1-28-21-20(22(32)27-24(28)33)31(16-18-7-9-19(25)10-8-18)23(26-21)30-13-11-29(12-14-30)15-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3,(H,27,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALARQBBYCNWXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-benzylpiperazin-1-yl)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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